Dihydroyashabushiketol (CAS 24192-01-6), chemically identified as 1,7-diphenyl-5-hydroxy-3-heptanone, is a structurally stable, linear diarylheptanoid characterized by a fully saturated C1-C2 bond [1]. Unlike its highly reactive, unsaturated analogs (e.g., curcumin or yashabushiketol), this saturation eliminates the Michael acceptor liability, making it a critical non-steroidal scaffold and reference standard for biochemical screening [2]. For procurement professionals and synthetic chemists, its primary value lies in this structural stability, its established utility as a competitive enzyme inhibitor, and its high amenability to enantiopure asymmetric synthesis, elevating it from a variable botanical extract to a highly reproducible, lab-ready biochemical tool [1].
Substituting Dihydroyashabushiketol with more common, lower-cost diarylheptanoids like curcumin or yashabushiketol introduces severe experimental artifacts that compromise assay integrity [1]. Unsaturated analogs contain α,β-unsaturated ketone moieties that act as potent Michael acceptors, indiscriminately reacting with nucleophilic residues (such as thiols in glutathione) and triggering non-specific cytotoxicity and pan-assay interference (PAINS) [1]. Dihydroyashabushiketol's saturated aliphatic chain eliminates this hyper-reactivity, ensuring that observed biological activities are driven by specific receptor or active-site binding rather than covalent off-target degradation. Consequently, utilizing crude botanical extracts or unsaturated substitutes compromises reproducibility, making the procurement of this exact saturated compound essential for validated structure-activity relationship (SAR) profiling.
Unlike yashabushiketol and curcumin, which feature α,β-unsaturated ketones, Dihydroyashabushiketol possesses a saturated aliphatic chain [1]. This saturation removes the Michael acceptor moiety, drastically reducing non-specific covalent binding with intracellular thiols. Comparative cytotoxicity assays demonstrate that while unsaturated diarylheptanoids often reduce cell viability below 50% due to non-specific oxidative stress, Dihydroyashabushiketol maintains >80% cell viability in non-tumorigenic cell lines at standard assay concentrations [1].
| Evidence Dimension | Non-specific cytotoxicity and thiol reactivity |
| Target Compound Data | >80% cell viability maintained; lacks Michael acceptor moiety |
| Comparator Or Baseline | Yashabushiketol / Curcumin (α,β-unsaturated analogs, <50% viability) |
| Quantified Difference | Near-complete elimination of covalent thiol reactivity, preventing PAINS-related false positives. |
| Conditions | In vitro cell viability assays and structural reactivity profiling |
Procuring the saturated analog is critical for high-throughput screening libraries to avoid false positives caused by indiscriminate protein binding.
Dihydroyashabushiketol demonstrates specific, competitive inhibition of α-glucosidase, distinguishing its mechanism of action from many common botanical flavonoids [1]. In kinetic analyses, it exhibits an IC50 of 37.48 to 89.08 µM. While standard flavonoids like quercetin are more potent (IC50 = 19.77 µM), they frequently display mixed-type or non-competitive inhibition [1]. Dihydroyashabushiketol specifically acts as a competitive inhibitor, binding directly to the active site via hydrogen bonding with key amino acid residues.
| Evidence Dimension | α-Glucosidase inhibition mechanism and IC50 |
| Target Compound Data | IC50 ~ 37.48–89.08 µM (Strict competitive inhibitor) |
| Comparator Or Baseline | Quercetin (IC50 = 19.77 µM, Mixed-type inhibitor) |
| Quantified Difference | Provides exclusive competitive active-site binding, unlike the mixed inhibition of the more potent baseline. |
| Conditions | In vitro α-glucosidase kinetic analysis with computational docking |
Buyers investigating active-site specific metabolic enzyme inhibitors require this compound for precise competitive binding models where mixed inhibitors would confound results.
The procurement of highly pure (S)-Dihydroyashabushiketol is supported by its excellent compatibility with modern asymmetric synthesis workflows [1]. Relying on botanical extraction yields highly variable purity and low mass recovery (<0.1% w/w). However, the compound can be synthesized efficiently from (3S)-hydroxy-5-phenylpentanoic acid via a Weinreb amide intermediate [1]. This synthetic route allows for the targeted production of the (S)-enantiomer with >98% enantiomeric excess (ee), providing a scalable and highly reproducible material for sensitive pharmacological studies.
| Evidence Dimension | Enantiomeric purity and synthetic yield |
| Target Compound Data | >98% ee via Weinreb amide asymmetric synthesis |
| Comparator Or Baseline | Botanical extraction from Alnus or Alpinia species (<0.1% variable yield) |
| Quantified Difference | Synthetic route guarantees >98% optical purity and scalable yield, overcoming the variable yield of crude extraction. |
| Conditions | Organolithium/organomagnesium treatment of Weinreb amides in controlled laboratory synthesis |
Ensures that laboratories can procure or synthesize batch-to-batch consistent, enantiomerically pure standards, which is impossible with crude botanical isolates.
In cellular models of inflammation, Dihydroyashabushiketol provides a reliable, moderate suppression of nitric oxide (NO) production without the confounding factor of severe cytotoxicity [1]. In LPS-stimulated RAW 264.7 macrophages, the compound inhibits NO production with an IC50 of approximately 58.16 µM [1]. This provides a measurable, stable baseline response compared to highly potent but toxic unsaturated neolignans, allowing researchers to accurately calibrate anti-inflammatory assays.
| Evidence Dimension | NO production inhibition (IC50) |
| Target Compound Data | IC50 = 58.16 µM |
| Comparator Or Baseline | Highly reactive unsaturated diarylheptanoids (cytotoxic at active concentrations) |
| Quantified Difference | Achieves stable NO suppression at ~58 µM without triggering the >50% cell death associated with unsaturated analogs. |
| Conditions | LPS-stimulated RAW 264.7 macrophage assays |
Procuring this compound provides a stable, non-toxic reference standard for calibrating in vitro neuroinflammation and macrophage activation models.
Because it lacks the reactive α,β-unsaturated ketone found in curcumin and yashabushiketol, Dihydroyashabushiketol is the ideal reference standard for high-throughput screening libraries [1]. It allows researchers to differentiate between genuine receptor-mediated activity and false positives caused by covalent thiol binding.
Due to its specific competitive inhibition of α-glucosidase, this compound is highly suited for crystallographic and computational docking studies aimed at the enzyme's active site [2]. It serves as a precise biochemical tool for researchers developing targeted therapies for type 2 diabetes, where mixed-type inhibitors like quercetin would complicate kinetic modeling.
The compound's proven compatibility with Weinreb amide-based asymmetric synthesis makes it an excellent target molecule for organic chemistry labs developing new enantioconvergent transformations [3]. Its synthesis provides a benchmark for evaluating the efficiency of novel acylating agents and chiral catalysts.
Exhibiting moderate, dose-dependent inhibition of 5α-reductase (IC50 ~ 230 µM), Dihydroyashabushiketol provides a stable, non-steroidal structural template [4]. It is particularly useful for cosmetic and dermatological R&D teams seeking to design milder, naturally-derived anti-androgenic compounds for topical applications.